Cas no 854382-57-3 (3-(aminooxy)methyl-4-bromobenzonitrile)

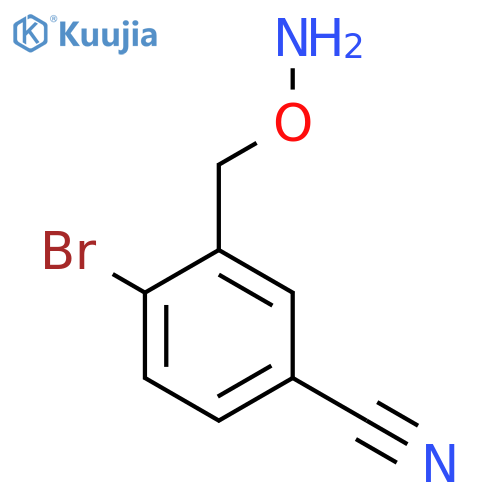

854382-57-3 structure

商品名:3-(aminooxy)methyl-4-bromobenzonitrile

3-(aminooxy)methyl-4-bromobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(aminooxy)methyl-4-bromobenzonitrile

- 854382-57-3

- 3-[(aminooxy)methyl]-4-bromobenzonitrile

- SCHEMBL1715050

- EN300-1893684

-

- インチ: 1S/C8H7BrN2O/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3H,5,11H2

- InChIKey: SGCWVFZFWFTZCV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C#N)C=C1CON

計算された属性

- せいみつぶんしりょう: 225.97418g/mol

- どういたいしつりょう: 225.97418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-(aminooxy)methyl-4-bromobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893684-1.0g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1893684-10.0g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 10g |

$4360.0 | 2023-06-02 | ||

| Enamine | EN300-1893684-2.5g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 2.5g |

$1988.0 | 2023-09-18 | ||

| Enamine | EN300-1893684-0.1g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 0.1g |

$892.0 | 2023-09-18 | ||

| Enamine | EN300-1893684-5.0g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1893684-0.25g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 0.25g |

$933.0 | 2023-09-18 | ||

| Enamine | EN300-1893684-1g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 1g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1893684-5g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1893684-0.5g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 0.5g |

$974.0 | 2023-09-18 | ||

| Enamine | EN300-1893684-0.05g |

3-[(aminooxy)methyl]-4-bromobenzonitrile |

854382-57-3 | 0.05g |

$851.0 | 2023-09-18 |

3-(aminooxy)methyl-4-bromobenzonitrile 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

854382-57-3 (3-(aminooxy)methyl-4-bromobenzonitrile) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 857369-11-0(2-Oxoethanethioamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量